

Fmoc-aminooxy-PEG12-acid structure and properties

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Compound of Interest		
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An In-Depth Technical Guide to Fmoc-aminooxy-PEG12-acid

For professionals in research, chemical biology, and drug development, the strategic selection of linker molecules is paramount for the successful synthesis of complex bioconjugates. **Fmocaminooxy-PEG12-acid** is a high-purity, heterobifunctional linker that offers significant advantages in solubility, flexibility, and orthogonal reactivity for advanced applications.[1] This guide provides a comprehensive overview of its structure, properties, and core experimental applications.

Core Structure and Physicochemical Properties

Fmoc-aminooxy-PEG12-acid is a sophisticated crosslinking reagent composed of three essential functional components:

- Fmoc-protected Aminooxy Group: A fluorenylmethyloxycarbonyl (Fmoc) protected aminooxy group. The Fmoc group is a base-labile protecting group that allows for selective deprotection under basic conditions, revealing a reactive aminooxy group ready for oxime ligation.[2][3][4]
- PEG12 Spacer: A discrete polyethylene glycol (PEG) chain with 12 PEG units. This
 hydrophilic spacer enhances the aqueous solubility of the molecule and its conjugates,
 provides a flexible chain to reduce steric hindrance, and increases the stability of the final
 product.[1][2][5]



 Terminal Carboxylic Acid: A carboxyl group (-COOH) that can be activated to react with primary amines to form a highly stable amide bond.[1][2][3][4]

The combination of these components in a single molecule allows for a sequential, two-step conjugation strategy, making it an invaluable tool in organic synthesis and bioconjugation.[1]

Physicochemical Data

The quantitative properties of **Fmoc-aminooxy-PEG12-acid** are summarized in the table below for easy reference.

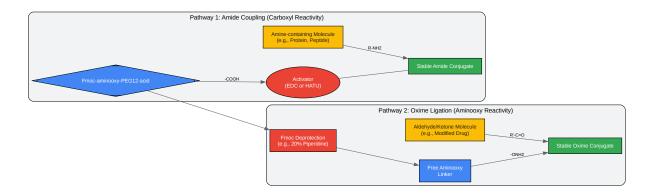
Property	Value
Chemical Formula	C42H65NO17[2][6]
Molecular Weight	~856.0 g/mol [2][4][7] (Exact Mass: 855.4252[6])
CAS Number	2055104-72-6[1][2][6]
Purity	≥95% to >98%[1][2][4]
Appearance	White to off-white solid or oil
Solubility	Soluble in water and most organic solvents
Storage Conditions	Long-term storage at -20°C is recommended[4] [8]

Reaction Mechanisms and Orthogonal Strategy

The primary utility of **Fmoc-aminooxy-PEG12-acid** lies in its capacity for orthogonal conjugation. The two terminal functional groups—carboxylic acid and the protected aminooxy group—react under distinct chemical conditions, allowing for the controlled and stepwise assembly of complex molecular structures.

The diagram below illustrates the dual reaction pathways available with this linker.





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Caption: Orthogonal reaction pathways of Fmoc-aminooxy-PEG12-acid.

Key Applications

The unique structure of this linker makes it suitable for a variety of advanced applications in biotechnology and medicine.

 Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to an antibody. For instance, the carboxylic acid can be conjugated to lysine residues on the antibody, followed by deprotection and reaction of the aminooxy group with a drug containing an aldehyde or ketone.



- PROTAC Development: It serves as a PEG-based linker for synthesizing Proteolysis
 Targeting Chimeras (PROTACs).[9] PROTACs are bifunctional molecules that bring a target
 protein and an E3 ubiquitin ligase into proximity to induce degradation of the target.[9]
- Peptide Synthesis and Modification: The linker can be incorporated into peptides to add a PEG spacer and a reactive handle for further conjugation to other molecules, such as fluorescent probes or cell-penetrating peptides.[5]
- Probe Development and Diagnostics: It is used to construct multifunctional probes for imaging and diagnostic applications, linking biomolecules to reporter tags.[1]
- Surface Modification: The linker can be used to immobilize biomolecules onto surfaces containing primary amines or carbonyl groups for applications in biosensors and microarrays.

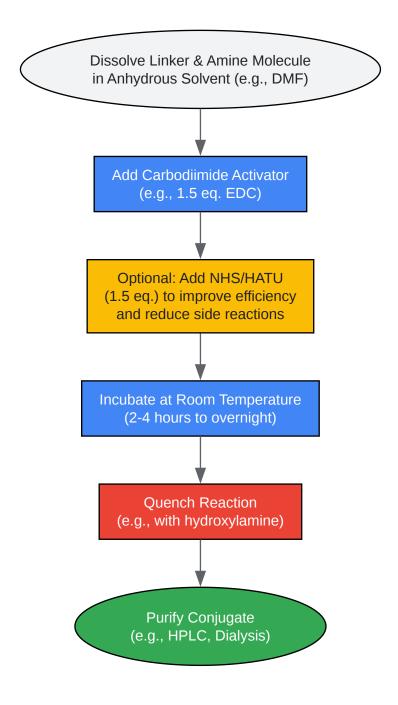
Experimental Protocols

The following are generalized protocols for the key reactions involving **Fmoc-aminooxy-PEG12-acid**. Researchers should optimize concentrations, reaction times, and purification methods for their specific molecules.

Protocol 1: Amide Coupling via Carboxylic Acid Activation

This protocol describes the conjugation of the linker's carboxylic acid to a molecule containing a primary amine.





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Caption: Workflow for amide bond formation.

Methodology:

• Activation: Dissolve **Fmoc-aminooxy-PEG12-acid** in an appropriate anhydrous solvent (e.g., DMF or DMSO). Add 1.5 equivalents of a carbodiimide activator, such as EDC (1-



Ethyl-3-(3-dimethylaminopropyl)carbodiimide), and optionally, 1.5 equivalents of N-hydroxysuccinimide (NHS) or HATU to create a more stable active ester and improve yield.

- Conjugation: Add the amine-containing molecule (dissolved in a suitable buffer or solvent) to the activated linker solution.
- Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, with gentle stirring.
- Purification: Purify the resulting conjugate using an appropriate method, such as sizeexclusion chromatography, dialysis, or reverse-phase HPLC, to remove unreacted reagents.

Protocol 2: Fmoc Group Deprotection

This protocol removes the Fmoc protecting group to expose the reactive aminooxy functionality.

Methodology:

- Reagent Preparation: Prepare a 20% solution of piperidine in an organic solvent like DMF.
- Deprotection Reaction: Dissolve the Fmoc-containing conjugate in the piperidine solution.
- Incubation: Incubate at room temperature for 20-30 minutes.
- Purification: Remove the piperidine and Fmoc byproducts. This is typically achieved by repeated precipitation of the product in a non-solvent (like cold diethyl ether) or by HPLC purification.

Protocol 3: Oxime Ligation

This protocol describes the reaction between the deprotected aminooxy group and an aldehyde or ketone.

Methodology:

 pH Adjustment: Dissolve the deprotected aminooxy-PEG conjugate and the aldehyde/ketone-containing molecule in an acidic buffer, typically with a pH between 4.0 and 5.5 (e.g., sodium acetate buffer). Aniline can be used as a catalyst to accelerate the reaction.



- Incubation: Allow the reaction to proceed at room temperature for 2-16 hours. The reaction progress can be monitored by LC-MS.
- Purification: Once the reaction is complete, purify the final oxime-linked conjugate using a suitable chromatographic technique (e.g., RP-HPLC or SEC). The resulting oxime bond is highly stable.

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